molecular formula C26H33Cl2N3O4 B14728114 Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate CAS No. 13555-25-4

Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

Cat. No.: B14728114
CAS No.: 13555-25-4
M. Wt: 522.5 g/mol
InChI Key: DGOPINOGGYUGAU-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is a complex organic compound with a molecular formula of C26H33Cl2N3O4 and a molecular weight of 522.46 g/mol This compound is characterized by its intricate structure, which includes acetamido, phenylpropanoyl, and bis(2-chloroethyl)amino groups

Preparation Methods

The synthesis of Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. This compound may also interact with DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

CAS No.

13555-25-4

Molecular Formula

C26H33Cl2N3O4

Molecular Weight

522.5 g/mol

IUPAC Name

ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

InChI

InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-21-9-11-22(12-10-21)31(15-13-27)16-14-28)30-25(33)23(29-19(2)32)17-20-7-5-4-6-8-20/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33)

InChI Key

DGOPINOGGYUGAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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